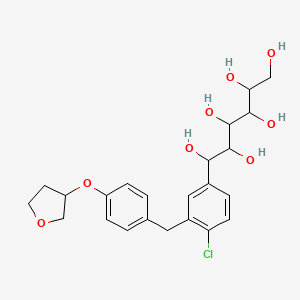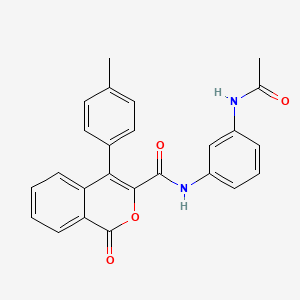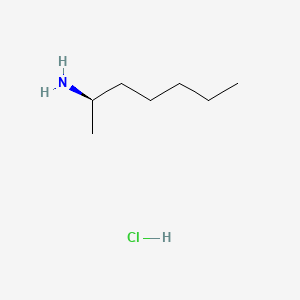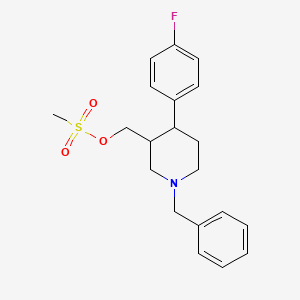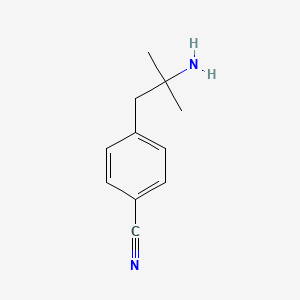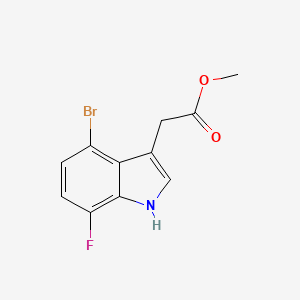
2',3'-Di-O-(tert-butyldimethylsilyl)-2'-deoxycytidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’,3’-Di-O-(terc-butildimetilsilil)-2’-desoxicitidina es un derivado de nucleósido modificado químicamente. Se utiliza principalmente en química orgánica sintética como un intermedio protegido en la síntesis de diversos análogos de nucleósidos. Los grupos terc-butildimetilsilil sirven como grupos protectores, previniendo reacciones no deseadas en los sitios hidroxilo durante las transformaciones químicas.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 2’,3’-Di-O-(terc-butildimetilsilil)-2’-desoxicitidina típicamente implica la sililación de 2’-desoxicitidina. La reacción se lleva a cabo utilizando cloruro de terc-butildimetilsilil en presencia de una base como la piridina o el imidazol. Las condiciones de reacción a menudo incluyen solventes anhidros como el diclorometano para asegurar la exclusión de la humedad, que puede interferir con el proceso de sililación .
Métodos de Producción Industrial
Los métodos de producción industrial para este compuesto son similares a la síntesis a escala de laboratorio, pero se optimizan para operaciones a mayor escala. Esto incluye el uso de reactores automatizados, control preciso de las condiciones de reacción y técnicas de purificación eficientes como la cromatografía en columna para obtener altos rendimientos y pureza .
Análisis De Reacciones Químicas
Tipos de Reacciones
2’,3’-Di-O-(terc-butildimetilsilil)-2’-desoxicitidina experimenta varias reacciones químicas, que incluyen:
Reacciones de Sustitución: Los grupos terc-butildimetilsilil se pueden eliminar selectivamente en condiciones ácidas, lo que permite una mayor funcionalización del nucleósido.
Oxidación y Reducción: El compuesto puede participar en reacciones de oxidación y reducción, aunque estas son menos comunes debido a la naturaleza protectora de los grupos sililo.
Reactivos y Condiciones Comunes
Sustitución: Reactivos como el fluoruro de tetrabutilamonio (TBAF) se utilizan comúnmente para eliminar los grupos protectores sililo.
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la desprotección de los grupos sililo produce 2’-desoxicitidina, que luego se puede modificar para producir varios análogos de nucleósidos .
Aplicaciones Científicas De Investigación
2’,3’-Di-O-(terc-butildimetilsilil)-2’-desoxicitidina tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como intermedio en la síntesis de análogos de nucleósidos, que son importantes en el estudio de la química de los ácidos nucleicos y el desarrollo de agentes antivirales y anticancerígenos.
Biología: El compuesto se utiliza en el estudio de la síntesis, reparación y modificación del ADN y el ARN.
Medicina: Los análogos de nucleósidos derivados de este compuesto se investigan por sus posibles aplicaciones terapéuticas, incluidas las propiedades antivirales y anticancerígenas.
Mecanismo De Acción
El mecanismo de acción de 2’,3’-Di-O-(terc-butildimetilsilil)-2’-desoxicitidina implica su función como intermedio protegido. Los grupos terc-butildimetilsilil protegen los grupos hidroxilo durante las reacciones químicas, evitando reacciones secundarias no deseadas. Una vez que se realizan las modificaciones deseadas, los grupos sililo se pueden eliminar para producir el nucleósido funcionalizado .
Comparación Con Compuestos Similares
Compuestos Similares
2’,3’-Di-O-acetil-2’-desoxicitidina: Otro derivado de nucleósido protegido, pero con grupos acetilo en lugar de grupos sililo.
2’,3’-Di-O-benzoil-2’-desoxicitidina: Similar al derivado acetilo, pero con grupos benzoilo.
Unicidad
2’,3’-Di-O-(terc-butildimetilsilil)-2’-desoxicitidina es única debido a la estabilidad y la naturaleza protectora de los grupos terc-butildimetilsilil. Estos grupos proporcionan una protección robusta contra una amplia gama de condiciones de reacción, lo que hace que el compuesto sea muy versátil en química orgánica sintética .
Propiedades
Fórmula molecular |
C21H41N3O4Si2 |
|---|---|
Peso molecular |
455.7 g/mol |
Nombre IUPAC |
4-amino-1-[4-[tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C21H41N3O4Si2/c1-20(2,3)29(7,8)26-14-16-15(28-30(9,10)21(4,5)6)13-18(27-16)24-12-11-17(22)23-19(24)25/h11-12,15-16,18H,13-14H2,1-10H3,(H2,22,23,25) |
Clave InChI |
CKWHPVGBUBYJIT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C)(C)OCC1C(CC(O1)N2C=CC(=NC2=O)N)O[Si](C)(C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-Bromo-5-(bromomethyl)phenyl]-1,3-dioxolane](/img/structure/B12286550.png)
![L-Phenylalaninamide, N-[(phenylmethoxy)carbonyl]-L-phenylalanyl-](/img/structure/B12286557.png)


![1-[(2R,3R,4R,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]-5-ethynylimidazole-4-carbonitrile](/img/structure/B12286564.png)
